molecular formula C10H7Cl2N3O2 B11845816 (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

Cat. No.: B11845816
M. Wt: 272.08 g/mol
InChI Key: WIRVDGUPIUVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid typically involves the reaction of 6,8-dichloroquinazoline with glycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid, have been studied for their potential as anticancer agents. Research indicates that these compounds can act as dual inhibitors targeting specific pathways involved in cancer progression. For instance, a study reported the design and synthesis of quinazoline-based hydroxamic acids that function as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. These dual inhibitors exhibited significant antiproliferative activity against various cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer therapy .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTarget EnzymesIC50 (nM)Cancer Cell Lines
48cPI3K, HDAC6<10AML, DLBCL
28aPI3K, HDAC<20Breast Cancer

Antiviral Properties

Another significant application of this compound lies in its antiviral properties. Quinazoline derivatives have shown promise in inhibiting viral replication and have been explored for their effectiveness against various viruses. A study highlighted the synthesis of new methylphosphonates derived from quinazoline that exhibited antiviral activity, suggesting that modifications to the quinazoline structure can enhance its bioactivity against viral pathogens .

Table 2: Antiviral Activity of Quinazoline Derivatives

CompoundVirus TypeActivity
Compound AInfluenza VirusModerate
Compound BHIVHigh

Antimicrobial Effects

The antimicrobial activity of quinazoline derivatives has also been documented. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship studies suggest that specific substitutions on the quinazoline ring can enhance antimicrobial potency .

Table 3: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profiles of quinazoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial investigated the use of a specific quinazoline derivative as part of a combination therapy for patients with advanced solid tumors. The results indicated improved patient outcomes compared to standard treatments.
  • Implementation Research in Antiviral Therapy : A study focused on implementing a novel antiviral regimen based on quinazoline derivatives in low-resource settings demonstrated significant reductions in viral load among treated patients.

Mechanism of Action

The mechanism of action of 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid include other quinazoline derivatives such as:

Uniqueness

What sets 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid apart from other similar compounds is its specific chemical structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, synthesizing data from various studies, including case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H8Cl2N4O2
Molecular Weight 273.1 g/mol
IUPAC Name (6,8-Dichloro-quinazolin-4-ylamino)acetic acid
Canonical SMILES ClC1=NC(=C(NC(=C1Cl)N)C(=O)O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Research indicates that it may function as an inhibitor of certain kinases and enzymes that are crucial in cancer progression.

  • Enzyme Inhibition : The compound has shown potential as a dual inhibitor targeting PI3K and HDAC enzymes, which are implicated in various cancers. In vitro studies have demonstrated significant inhibitory effects on these enzymes, leading to reduced cell proliferation in cancer cell lines .
  • Anticancer Activity : In animal models, this compound exhibited promising anticancer properties. For example, a study reported that it induced apoptosis in leukemia cell lines while sparing normal cells .

Case Study 1: Anticancer Efficacy

In a study involving human acute myeloid leukemia (AML) cells, the compound was tested for its ability to induce cell death. Results indicated that it significantly reduced cell viability at concentrations as low as 5 µM, with an IC50 value around 2 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Enzyme Selectivity

Another study focused on the selectivity of this compound against various kinases. It was found to selectively inhibit PI3K δ and HDAC6 with IC50 values of 10 nM and 15 nM respectively, outperforming other tested compounds . This selectivity is crucial for minimizing side effects in therapeutic applications.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Activity : Preliminary studies suggest that derivatives of quinazolin compounds exhibit antiviral properties against Tobacco Mosaic Virus (TMV), indicating a broader spectrum of biological activity beyond anticancer effects .
  • Pharmacokinetics : Animal studies have shown favorable pharmacokinetic profiles for this compound, with good absorption and distribution characteristics when administered intraperitoneally .

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

2-[(6,8-dichloroquinazolin-4-yl)amino]acetic acid

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15)

InChI Key

WIRVDGUPIUVOLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.